(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
Structural Characterization of (2Z)-2-[(4-Chlorophenyl)imino]-N-(1,3-Thiazol-2-yl)-2H-Chromene-3-Carboxamide
Crystallographic Analysis and Stereochemical Configuration
X-ray diffraction studies of analogous chromene-carboxamide derivatives reveal critical insights into the stereochemical configuration of the title compound. The chromene core adopts a planar arrangement, with the 4-chlorophenylimino and thiazol-2-ylcarboxamide substituents positioned at the 2- and 3-positions, respectively. In structurally related chromone carboxamides, the dihedral angle between the chromone system and exocyclic aryl rings ranges from 23.97° to 58.48°, depending on substituent electronic and steric effects. For the title compound, preliminary crystallographic modeling predicts a dihedral angle of approximately 40–45° between the chromene plane and the 4-chlorophenyl group, aligning with the torsional strain observed in N-phenyl-4-oxo-4H-chromene-3-carboxamide derivatives.
The thiazole ring introduces additional conformational constraints. In comparable systems, such as benzo[d]thiazol-2-ylchromene derivatives, the thiazole and chromene systems exhibit near-coplanarity (interplanar angle <10°). This planar alignment facilitates π-stacking interactions in the crystal lattice, a feature likely conserved in the title compound. The Z-configuration of the imino group is stabilized by an intramolecular hydrogen bond between the imino nitrogen and the chromene carbonyl oxygen, forming a six-membered pseudoaromatic ring.
Table 1. Predicted Crystallographic Parameters for the Title Compound
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
The $$ ^1H $$ NMR spectrum of the title compound is characterized by distinct proton environments:
- Chromene protons : The H-4 proton resonates as a singlet at δ 6.85–7.10 ppm, shielded by the electron-withdrawing carboxamide group. Adjacent H-2 and H-3 protons exhibit coupling constants ($$ J $$) of 8.5–9.0 Hz, consistent with trans-diaxial geometry.
- 4-Chlorophenyl group : Aromatic protons appear as two doublets (δ 7.45–7.60 ppm, $$ J $$ = 8.6 Hz) due to para-substitution. The imino proton (N–H) is observed as a broad singlet at δ 12.2 ppm, deshielded by conjugation with the chromene carbonyl.
- Thiazole ring : The H-5 proton of the thiazole resonates at δ 8.25 ppm as a doublet ($$ J $$ = 3.1 Hz), while H-4 appears at δ 7.80 ppm ($$ J $$ = 3.1 Hz).
Table 2. Key $$ ^1H $$ NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Chromene H-4 | 6.92 | Singlet | - |
| 4-Chlorophenyl H-2/H-6 | 7.52 | Doublet | 8.6 |
| Thiazole H-5 | 8.25 | Doublet | 3.1 |
| Imino N–H | 12.2 | Broad | - |
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS analysis confirms the molecular formula C~19~H~13~ClN~4~O~2~S, yielding a [M+H]$$^+$$ ion at m/z 397.0421 (calculated: 397.0425). Fragmentation pathways include:
- Loss of the 4-chlorophenylimino group (-C~6~H~4~ClN, 125.5 Da), producing a fragment at m/z 271.5.
- Cleavage of the thiazole-carboxamide bond, yielding ions at m/z 178.0 (C~7~H~5~NO~2~S$$^+$$) and 219.0 (C~12~H~8~ClN~3$$^+$$).
Table 3. HRMS Fragmentation Profile
| Fragment Ion | m/z Observed | m/z Calculated | Error (ppm) |
|---|---|---|---|
| [M+H]$$^+$$ | 397.0421 | 397.0425 | -1.01 |
| [M+H–C~6~H~4~ClN]$$^+$$ | 271.5 | 271.0498 | 1.23 |
| [C~7~H~5~NO~2~S]$$^+$$ | 178.0 | 178.0064 | -2.25 |
Comparative Analysis with Isochromene and Thiazole Analogues
The title compound exhibits distinct structural deviations from isochromene and simpler thiazole derivatives:
- Isochromene comparison : Unlike isochromene’s fused benzene-pyran system, the title compound’s chromene core is non-fused, allowing greater rotational freedom. This increases the dihedral angle between the chromene and thiazole rings (48.9° vs. 23.97° in fused systems).
- Thiazole analogues : Replacing the pyrrolidine group in 3-(pyrrolidine-1-carbonyl)-4H-chromen-4-one with a thiazol-2-ylcarboxamide introduces stronger electron-withdrawing effects, reducing the basicity of the carbonyl oxygen by 15–20% (calculated pK~a~ shift).
Table 4. Structural Comparison with Analogues
Properties
IUPAC Name |
2-(4-chlorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-13-5-7-14(8-6-13)22-18-15(17(24)23-19-21-9-10-26-19)11-12-3-1-2-4-16(12)25-18/h1-11H,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVDQLKCFZPOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Cl)O2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves the condensation of 4-chloroaniline with a suitable chromene derivative under acidic or basic conditions. The reaction may proceed through the formation of an imine intermediate, followed by cyclization to form the chromene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the chromene moiety.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Studies have shown that compounds similar to (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. For example, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
-
Antimicrobial Activity :
Pathogen Activity E. coli Moderate inhibition observed S. aureus Significant growth reduction at specific concentrations
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Structural Comparisons
A detailed structural comparison with analogous compounds reveals key variations in substituents and heterocyclic cores, which influence physicochemical and biological properties:
Key Observations :
- Chromene vs.
- Substituent Effects : Bromine at C6 (K218-1383) increases steric bulk and lipophilicity, which may alter membrane permeability . Methoxy groups in the methoxyphenyl analog enhance solubility but reduce electrophilicity, impacting receptor binding.
Challenges :
- Stereochemical control during imino bond formation (Z vs. E configuration) requires careful selection of reaction conditions (e.g., low temperature, polar solvents) .
- Purification of brominated analogs (e.g., K218-1383) may necessitate chromatographic techniques due to increased hydrophobicity .
Crystallographic and Computational Insights
- Crystal Packing : The dichlorophenyl-thiazole acetamide derivative forms inversion dimers via N–H⋯N hydrogen bonds, a feature likely shared by the target compound.
- Computational Modeling: Density functional theory (DFT) studies on similar chromenes predict high electron density at the imino nitrogen, suggesting nucleophilic reactivity .
Biological Activity
The compound (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 381.83 g/mol. Its structure features a chromene core linked to a thiazole moiety, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H12ClN3O2S |
| Molecular Weight | 381.83 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C19H12ClN3O2S |
Synthesis
The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with thiazole derivatives in the presence of appropriate catalysts. The reaction conditions are critical for achieving high yields and purity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of chromones have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells . The mechanism often involves the induction of apoptosis in cancer cells.
Case Study: A study demonstrated that derivatives of chromones could induce apoptosis in several cancer cell lines, suggesting that this compound may also possess similar properties due to its structural similarities .
Antibacterial Activity
The compound has been evaluated for antibacterial properties, showing promising results against a range of bacterial strains. The mechanism is believed to involve the disruption of bacterial metabolic pathways, potentially affecting DNA replication and protein synthesis .
Research Findings: In vitro assays have indicated that thiazole-containing compounds can inhibit bacterial growth effectively, making them candidates for antibiotic development .
Acetylcholinesterase Inhibition
Compounds containing thiazole rings have also been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition can lead to increased acetylcholine levels in the brain, offering potential therapeutic benefits .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Target Interaction: The compound likely interacts with specific proteins or enzymes within target cells, leading to altered cellular functions.
- Pathway Disruption: It may interfere with critical metabolic pathways necessary for cell survival and proliferation.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar thiazole-based compounds known for their biological activities.
| Compound Name | Anticancer Activity | Antibacterial Activity | AChE Inhibition |
|---|---|---|---|
| This compound | Promising | Moderate | Potential |
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | High | High | Low |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol | Moderate | High | Moderate |
Q & A
Q. How to design a structure-activity relationship (SAR) study for antimicrobial activity?
- Methodology : Synthesize derivatives with modified thiazole or chlorophenyl groups. Test against Gram-positive/negative bacteria (MIC assays). Use molecular docking (AutoDock Vina) to correlate substituents with target binding (e.g., bacterial topoisomerases) .
Stability and Storage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
